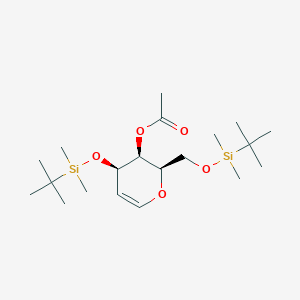![molecular formula C15H9F6NO B064360 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 195371-89-2](/img/structure/B64360.png)
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
3-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide, also known as TFMB, is an aromatic amide and a fluorinated derivative of benzamide. It is a useful intermediate for the synthesis of a variety of compounds, due to its ability to undergo a variety of reactions. In particular, it has found applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, TFMB is a key component in the synthesis of compounds used in scientific research and in the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis of 1,2,4-Triazoles
The compound is used in the regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles . This process involves photocycloaddition of sydnone with trifluoroacetonitrile, employing trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor . This synthesis is significant for producing compounds with potential applications in pharmaceuticals and agrochemicals.
Agrochemical Applications
In the agrochemical industry, derivatives of this compound are utilized for the protection of crops from pests. The trifluoromethyl group, in particular, is a common feature in many modern pesticides . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activity of these compounds.
Pharmaceutical Industry
Several pharmaceutical products contain the trifluoromethylpyridine moiety derived from this compound. These products have been granted market approval, and many candidates are currently undergoing clinical trials . The compound’s derivatives are explored for their therapeutic potential due to their unique interactions with biological systems.
Veterinary Medicine
Similar to its applications in human medicine, derivatives of this compound are also used in veterinary products. Two veterinary products containing the trifluoromethyl group have been approved for market, showcasing the compound’s versatility across different fields of healthcare .
Chemical Synthesis
The compound serves as a key structural motif in the synthesis of various organic molecules. It is often used to introduce trifluoromethyl groups into other structures, enhancing their properties for specific applications .
Development of Functional Materials
Advances in functional materials have been facilitated by the incorporation of fluorinated organic compounds. The compound contributes to this development by providing a way to integrate fluorine atoms into new materials, affecting their biological activities and physical properties .
Vapor-Phase Reactions
In chemical engineering, the compound is involved in vapor-phase reactions to produce intermediates for further synthesis. These reactions are crucial for creating a variety of commercial products .
Research on Physicochemical Properties
The compound is studied for its unique physicochemical properties, which are attributed to the presence of fluorine atoms. Understanding these properties is essential for designing new compounds with desired biological activities and stability .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)10-4-6-12(7-5-10)22-13(23)9-2-1-3-11(8-9)15(19,20)21/h1-8H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOWEKNNICRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357333 | |
| Record name | 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195371-89-2 | |
| Record name | 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)



![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)


